3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and benzofuran intermediates, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the carboxamide linkage through amide bond formation.
Preparation of 5-bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst.
Synthesis of N-(4-chlorophenyl)benzofuran-2-carboxamide: This involves the reaction of benzofuran-2-carboxylic acid with 4-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the final compound: The 5-bromofuran-2-carboxylic acid is then coupled with N-(4-chlorophenyl)benzofuran-2-carboxamide using a similar coupling agent and base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The furan and benzofuran rings can be subjected to oxidation or reduction under appropriate conditions.
Amide Bond Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for cross-coupling reactions).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different halogen substituents or functional groups.
Oxidation: Products with oxidized furan or benzofuran rings.
Reduction: Products with reduced furan or benzofuran rings.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand its interaction with biological macromolecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine substituents could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chlorofuran-2-carboxamido)-N-(4-bromophenyl)benzofuran-2-carboxamide
- 3-(5-iodofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- 3-(5-methylfuran-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Uniqueness
3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide is unique due to the specific combination of bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O4/c21-16-10-9-15(27-16)19(25)24-17-13-3-1-2-4-14(13)28-18(17)20(26)23-12-7-5-11(22)6-8-12/h1-10H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHVMODKUWUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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